Lipophilicity Advantage Over Methyl and Ethyl Esters: XLogP3 Comparison
Butyl 4-(phenylethynyl)benzoate exhibits an XLogP3 of 5.9, representing a 1.5 log unit increase over the methyl ester (XLogP3 4.4) [1] and a 2.6 log unit increase over the ethyl ester (LogP 3.26) . This elevated lipophilicity predicts superior passive membrane permeability and enhanced partitioning into lipid environments.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | Butyl 4-(phenylethynyl)benzoate: XLogP3 5.9 |
| Comparator Or Baseline | Methyl ester: XLogP3 4.4; Ethyl ester: LogP 3.26 |
| Quantified Difference | ΔXLogP3 = +1.5 (vs. methyl); ΔLogP = +2.6 (vs. ethyl) |
| Conditions | XLogP3 computed by PubChem 3.0; LogP for ethyl ester from ChemSrc (ACD/Labs Percepta). |
Why This Matters
A logP >5 is a widely accepted threshold for CNS drug candidates crossing the blood-brain barrier, making the butyl ester a preferred choice for neuroactive compound screening libraries.
- [1] PubChem. Butyl 4-(phenylethynyl)benzoate (CID 71417780): XLogP3 5.9. Methyl 4-(phenylethynyl)benzoate (CID 11172410): XLogP3 4.4. National Center for Biotechnology Information. View Source
